molecular formula C11H8N2O B8278518 2-(1H-indol-5-yl)oxazole

2-(1H-indol-5-yl)oxazole

Cat. No.: B8278518
M. Wt: 184.19 g/mol
InChI Key: USJXXYUGZNZTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-5-yl)oxazole is a versatile heterocyclic compound that combines an indole scaffold with an oxazole ring, forming a structure of significant interest in medicinal chemistry and drug discovery research . Oxazole rings, which contain one oxygen and one nitrogen atom in a five-membered ring, are known as prime skeletons for drug discovery due to their ability to interact with a broad spectrum of biological receptors and enzymes . This enables oxazole-based molecules to exhibit a wide range of biological activities, making them valuable scaffolds for developing new therapeutic agents . This compound serves as a key synthetic intermediate or building block for researchers designing novel molecules with potential pharmacological properties. Indole-oxazole hybrids are investigated in various research areas, including the development of anti-inflammatory agents . Studies on related molecular architectures have demonstrated that indole-functionalized heterocycles can exhibit promising anti-inflammatory profiles in preclinical models . The compound is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-(1H-indol-5-yl)-1,3-oxazole

InChI

InChI=1S/C11H8N2O/c1-2-10-8(3-4-12-10)7-9(1)11-13-5-6-14-11/h1-7,12H

InChI Key

USJXXYUGZNZTAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Oxazole Derivatives with Indole Moieties
Compound Name Substituents/Modifications Key Findings Reference
5-(6-Methoxy-2-phenyl-1H-indol-5-yl)-1,3-oxazole - Oxazole at indole C5
- 6-Methoxy, 2-phenyl substituents
Synthesized via palladium-catalyzed cross-coupling; structural analogs explored for kinase inhibition .
2-(1H-Indol-5-yl)oxazole - Oxazole at indole C2
- No additional substituents
Hypothesized to exhibit moderate lipophilicity and potential bioactivity based on analog studies. N/A

Key Insights :

  • Substituents on the indole ring (e.g., methoxy or phenyl groups) enhance steric bulk and electronic effects, influencing receptor binding .
  • Positional isomerism (e.g., oxazole at C2 vs. C5 of indole) may alter molecular interactions and pharmacological profiles.
Oxadiazole-Indole Hybrids
Compound Name Substituents/Modifications Key Findings Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - Oxadiazole ring replaces oxazole
- 3,4-Dichlorophenyl substituent
Demonstrated MAO-B inhibition (IC₅₀ = 0.89 µM), highlighting the impact of halogenation on enzyme affinity .

Comparison with this compound :

  • Structural Differences : Oxadiazole contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to oxazole.
  • Bioactivity : Oxadiazole derivatives often exhibit enhanced metabolic stability and target selectivity in neurological disorders .
Thiazole-Indole Derivatives
Compound Name Substituents/Modifications Key Findings Reference
2-(2-((1H-Indol-5-yl)methylene)hydrazinyl)-4-methylthiazole - Thiazole replaces oxazole
- Hydrazinyl bridge
Cytotoxic against A2780 (IC₅₀ = 11.6 µM) and HeLa (IC₅₀ = 22.4 µM) cells; antioxidant activity via radical scavenging .

Comparison with this compound :

  • Activity Profile : Thiazole derivatives show dual cytotoxic/antioxidant effects, whereas oxazole analogs may prioritize enzyme modulation (e.g., kinase or MAO inhibition).
Benzimidazole-Indole Hybrids
Compound Name Substituents/Modifications Key Findings Reference
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline - Benzimidazole replaces oxazole
- Methoxy group
Used in ALOX15 enzyme studies; structural rigidity enhances binding to hydrophobic pockets .

Comparison with this compound :

  • Aromaticity : Benzimidazole’s fused ring system enhances π-π stacking but reduces synthetic accessibility.
  • Applications : Primarily used in anti-inflammatory and anticancer research due to strong enzyme interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(1H-indol-5-yl)oxazole derivatives?

  • Methodology : A common approach involves coupling indole derivatives with oxazole precursors. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives are synthesized via refluxing indole acetohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification and recrystallization . Modifications include S-alkylation/aralkylation to introduce diverse functional groups . Key steps include controlling reaction time (e.g., 6 hours for cyclization) and purification via ethanol recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound derivatives?

  • Methodology :

  • 1H-NMR : Characteristic peaks for the indole NH proton (~10–12 ppm) and oxazole protons (aromatic region, 7–8 ppm) confirm the scaffold .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) in the oxazole ring are diagnostic .
  • EI-MS : Molecular ion peaks and fragmentation patterns verify molecular weight and substituent placement .

Advanced Research Questions

Q. How does benzannulation at the oxazole or indole moiety affect the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound derivatives?

  • Methodology : Computational studies (TDDFT, B3LYP/6-31+G(d)) reveal that benzannulation at the oxazole ring minimally shifts ESIPT emission wavelengths but increases energy barriers due to altered charge transfer character. Benzannulation at the phenol unit (e.g., in hydroxyphenyl-oxazoles) causes red/blue shifts in fluorescence, critical for designing fluorophores .
  • Data Contradiction : Benzannulation at the oxazole site (vs. phenol) produces divergent effects on ESIPT efficiency, necessitating case-specific computational validation .

Q. What strategies resolve contradictions in biological activity data for this compound analogs with varying substituents?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematic substitution at the indole C3/C5 positions and oxazole C2/C4 positions (e.g., fluoro, methyl groups) can clarify bioactivity trends. For example, 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (4k) showed potent GPR40 agonist activity, while bulkier groups reduced efficacy .
  • Biochemical Assays : Use parallel assays (e.g., glucose-dependent insulin secretion and GLP-1 secretion) to identify off-target effects or synergistic mechanisms .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of oxazole-indole coupling reactions?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of indole intermediates, favoring C5-oxazole coupling .
  • Catalysts : CAN (ceric ammonium nitrate) in PEG promotes aldehyde-indole condensation, while AlCl3 facilitates Friedel-Crafts-type acylaminoacylation in aromatic hydrocarbons .

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